molecular formula C8H15NO2 B3063178 Gababutin CAS No. 60142-99-6

Gababutin

カタログ番号: B3063178
CAS番号: 60142-99-6
分子量: 157.21 g/mol
InChIキー: MKGSCDBHUPQQMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Gabapentin can be synthesized through various methods. One common method involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide. This process includes obtaining 1,1-cyclohexane diacetic acid monoamide from 1,1-cyclohexane diacetic acid anhydride using an ammonia precursor or pre-generated ammonia-isopropanol solution . Another method involves the reaction of cyclohexanone and methyl cyanoacetate in the presence of ammonium acetate and methanol, followed by a series of reactions to produce gabapentin .

Industrial Production Methods

Industrial production of gabapentin typically involves large-scale synthesis using the Hofmann rearrangement method due to its high yield and purity. The process includes the preparation of 1,1-cyclohexane diacetic acid monoamide, followed by its conversion to gabapentin through Hofmann rearrangement .

化学反応の分析

Acid-Base Behavior and Zwitterion Formation

Gabapentin exists as a zwitterion at physiological pH due to its two pKa values (3.68 and 10.70) . The zwitterionic form arises from proton transfer between the amine (-NH₂) and carboxylic acid (-COOH) groups:

NH2(CH2)2C(COOH)C6H11NH3+(CH2)2C(COO)C6H11\text{NH}_2(\text{CH}_2)_2\text{C}(\text{COOH})\text{C}_6\text{H}_{11}\rightleftharpoons \text{NH}_3^+(\text{CH}_2)_2\text{C}(\text{COO}^-)\text{C}_6\text{H}_{11}

This intramolecular proton transfer stabilizes the molecule in aqueous and solid states .

Salt and Cocrystal Formation

Gabapentin forms salts and cocrystals via non-covalent interactions, primarily hydrogen bonding. Key examples include:

System TypePartner CompoundHydrogen Bond Network DescriptionReference
Salt Picric acidNH₃⁺⋯O⁻ (picrate) and COO⁻⋯NH (picrate) interactions
Cocrystal Trimesic acidCarboxylic acid dimer with gabapentin’s NH₃⁺ group
Host-guest complex 1-Hydroxy-2-naphthoateπ-π stacking between naphthoate and cyclohexane ring

These systems enhance physicochemical stability and solubility .

Polymorphic Transformations

Gabapentin exhibits three anhydrous polymorphs (α, β, γ) and multiple hydrates. Key differences:

PolymorphSpace GroupZ (Molecules per Unit Cell)Stability OrderHydrogen Bonding Features
αP2₁/c4Most stableIntermolecular NH₃⁺⋯COO⁻ bonds
βC2/c8IntermediateAdditional intramolecular NH₃⁺⋯COO⁻ bond
γP2₁/c4Least stableSimilar to α but less densely packed

Thermodynamic stability follows α > β > γ, confirmed by DSC and packing efficiency .

Conformational Dynamics in Solution

In methanol at −80°C, gabapentin adopts two cyclohexane ring conformers:

  • Axial (AX) : Less abundant (27%)

  • Equatorial (EQ) : Predominant (73%), ΔG = 0.38 kcal/mol

At room temperature, rapid ring flipping averages NMR signals to a single set .

Solid-State Reactivity

Gabapentin’s solid forms react under high-pressure conditions to form hydrates (e.g., heptahydrate) . Hydration alters hydrogen-bonding patterns but preserves zwitterionic character.

Table 1: Gabapentin Salts and Cocrystals

Chemical NameCCDC RefcodePartner CompoundAnalytical Methods Used
Gabapentinium picrateLORQITPicric acidSCXRD, PXRD
Gabapentin–trimesic acid cocrystalAVILUNTrimesic acidFTIR, DSC, TGA
Gabapentin 1-hydroxy-2-naphthoateFOXPEO1-Hydroxy-2-naphthoic acidRM, IR

Table 2: Stability Parameters of Anhydrous Polymorphs

PolymorphDensity (g/cm³)Packing Efficiency (%)Thermal Stability (DSC)
α1.21971.3Highest melting point
β1.20770.5Intermediate
γ1.19068.7Lowest melting point

科学的研究の応用

ガバペンチンは、次のような幅広い科学研究における応用があります。

作用機序

ガバペンチンは、主に中枢神経系の電位依存性カルシウムチャネルのアルファ2デルタサブユニットに結合することで作用を発揮します。 この結合は、シナプス前終末へのカルシウムイオンの流入を抑制し、グルタミン酸などの興奮性神経伝達物質の放出を減少させます . さらに、ガバペンチンはGABAの合成を促進し、GABA_A受容体の細胞表面発現を増加させ、鎮痛作用、抗てんかん作用、抗不安作用に貢献しています .

類似の化合物との比較

ガバペンチンは、プレガバリンなどの他のGABA誘導体と構造的および機能的に関連しています。両方の化合物は、同様の作用機序を共有し、神経障害性疼痛とてんかんの治療に使用されています。 ガバペンチンは、他の抗てんかん薬と比較して、より広い治療指数と比較的軽度の副作用プロファイルを持っています .

類似の化合物のリスト

類似化合物との比較

Gabapentin is structurally and functionally related to other GABA derivatives, such as pregabalin. Both compounds share similar mechanisms of action and are used to treat neuropathic pain and epilepsy. gabapentin has a wider therapeutic index and a relatively benign adverse effect profile compared to other anti-epileptics .

List of Similar Compounds

生物活性

Gabapentin, originally developed as an anticonvulsant, has gained recognition for its diverse biological activities, particularly in the management of neuropathic pain and various neurological disorders. This article delves into the mechanisms of action, therapeutic applications, adverse effects, and case studies that illustrate the compound's biological activity.

Gabapentin's primary mechanism involves its interaction with voltage-gated calcium channels (VGCCs), specifically the α2δ-1 subunit. This interaction inhibits the release of neurotransmitters such as glutamate and substance P, which are pivotal in pain transmission and seizure activity. Unlike traditional GABAergic drugs, gabapentin does not bind to GABA receptors; rather, it enhances GABA synthesis and modulates GABAergic activity indirectly .

Key Mechanisms:

  • Inhibition of Neurotransmitter Release : Gabapentin reduces the release of several monoamine neurotransmitters, contributing to its analgesic and anticonvulsant effects .
  • GABA Synthesis Modulation : It increases GABA synthesis in neuronal tissues, which may help in managing anxiety and seizures .
  • Calcium Channel Interaction : By binding to VGCCs, gabapentin decreases neuronal excitability and prevents hyperalgesia in various animal models .

Therapeutic Applications

Gabapentin is primarily used for:

  • Neuropathic Pain Management : It is effective in treating conditions like diabetic neuropathy and postherpetic neuralgia.
  • Seizure Control : Gabapentin is utilized as an adjunctive therapy for partial seizures.
  • Anxiety Disorders : Its anxiolytic properties have been explored in clinical settings.

Clinical Efficacy

A systematic review indicated that gabapentin showed significant clinical benefits across multiple headache syndromes, although effects were modest in some cases . Additionally, it has been shown to improve bone health parameters in animal studies, suggesting potential benefits beyond its primary indications .

Adverse Effects

While generally well-tolerated, gabapentin is associated with several adverse effects:

  • Cognitive Impairment : Common side effects include dizziness and drowsiness.
  • Cardiovascular Issues : Rarely, gabapentin has been linked to new-onset congestive heart failure (CHF), as illustrated by a case study involving a 74-year-old female who experienced rapid symptom resolution after discontinuation of the drug .
  • Urinary Frequency : A previously unreported side effect includes increased urinary frequency, which appears to be dose-dependent .

Case Studies

  • Gabapentin-Induced CHF :
    • A 74-year-old female developed CHF symptoms shortly after starting gabapentin for chronic pain. Symptoms resolved within five days after discontinuation .
  • Increased Urinary Frequency :
    • A 48-year-old male reported increased urination frequency while on gabapentin. Symptoms were dose-dependent and resolved upon reducing the dosage .

Table 1: Summary of Gabapentin's Biological Effects

Biological ActivityMechanism of ActionClinical Implications
Pain ReliefInhibition of neurotransmitter releaseEffective for neuropathic pain
AnticonvulsantInteraction with VGCCsAdjunct therapy for seizures
Anxiolytic EffectsModulation of GABA synthesisPotential use in anxiety disorders
Bone HealthImprovement in bone density parametersPossible benefits in osteoporosis
Cardiovascular RisksRare cases of CHF associated with usageMonitoring required in at-risk populations

特性

CAS番号

60142-99-6

分子式

C8H15NO2

分子量

157.21 g/mol

IUPAC名

2-[1-(aminomethyl)cyclopentyl]acetic acid

InChI

InChI=1S/C8H15NO2/c9-6-8(5-7(10)11)3-1-2-4-8/h1-6,9H2,(H,10,11)

InChIキー

MKGSCDBHUPQQMX-UHFFFAOYSA-N

正規SMILES

C1CCC(C1)(CC(=O)O)CN

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。